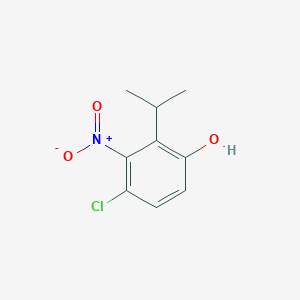

4-Chloro-2-isopropyl-3-nitro-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)8-7(12)4-3-6(10)9(8)11(13)14/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMODHYUGGJADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 4 Chloro 2 Isopropyl 3 Nitro Phenol

While the broader class of halogenated nitrophenols is well-documented, specific information on 4-Chloro-2-isopropyl-3-nitro-phenol is limited in publicly available scientific literature. However, its identity is confirmed by its Chemical Abstracts Service (CAS) number.

CAS Number: 90346-66-0 bldpharm.com

The structure of this compound features a phenol (B47542) ring with a chlorine atom at position 4, an isopropyl group at position 2, and a nitro group at position 3. This specific arrangement of substituents is expected to confer a unique set of properties and reactivity patterns compared to its isomers.

Synthesis of Halogenated Nitrophenols

The synthesis of halogenated nitrophenols can be achieved through various routes, typically involving the nitration of a corresponding halogenated phenol (B47542) or the halogenation of a nitrophenol. wikipedia.orgpaspk.org The conditions of these reactions, such as the concentration of nitric acid and the reaction temperature, can be controlled to favor the formation of specific isomers. paspk.org

For example, the synthesis of 4-chloro-2-nitrophenol (B165678) can be performed by the hydrolysis of 2,5-dichloronitrobenzene with aqueous sodium hydroxide (B78521) under pressure. chemicalbook.com Another approach involves the direct nitration of 4-chlorophenol (B41353), though this can lead to a mixture of isomers. researchgate.net

A general method for preparing o-nitrophenol compounds involves the reaction of a phenol with a nitrating agent in the presence of a catalyst. google.com The synthesis of polysubstituted phenols often requires multi-step procedures to introduce the desired functional groups in the correct positions.

Structure Activity Relationship Sar Studies of Substituted Phenols

Influence of Halogenation and Nitration on the Reactivity and Molecular Properties of the Phenolic Core

The hydroxyl (-OH) group of phenol (B47542) is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic substitution reactions. byjus.comfiveable.me This activation is a result of the donation of an oxygen lone pair into the ring's delocalized π-electron system. byjus.com The -OH group directs incoming electrophiles primarily to the ortho and para positions. byjus.comfiveable.me

The introduction of a halogen atom and a nitro group significantly modifies these properties.

Nitration (Nitro group): The nitro group (-NO2) at the 3-position (meta to the hydroxyl group) is a strong electron-withdrawing group, primarily through a powerful resonance effect and also through an inductive effect. This group strongly deactivates the ring towards further electrophilic substitution. The presence of the nitro group makes the phenolic proton more acidic compared to phenol itself by stabilizing the resulting phenoxide ion. The formation of toxic chloronitrophenols has been observed during the oxidation of 2-chlorophenol (B165306) in the presence of nitrite (B80452), indicating the potential for complex reaction pathways. nih.govresearchgate.net

Role of the Isopropyl Group in Modulating Molecular Interactions and Electronic Distribution

The isopropyl group at the 2-position (ortho to the hydroxyl group) introduces both electronic and steric effects.

Electronic Effects: As an alkyl group, the isopropyl group is electron-donating through an inductive effect. This effect increases the electron density in the benzene ring, thereby activating it towards electrophilic substitution. fiveable.me This partially counteracts the deactivating effects of the chloro and nitro substituents.

Steric Effects: The bulky nature of the isopropyl group provides significant steric hindrance around the adjacent hydroxyl group and the 3-position. This steric bulk can influence the molecule's ability to interact with biological targets and can also affect reaction rates at nearby positions. For example, in a study of thymol (B1683141) derivatives, the related compound 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) demonstrated antimicrobial activity, suggesting that this substitution pattern allows for effective biological interactions. jmb.or.kr The isopropyl group's size can also impact intermolecular forces, such as hydrogen bonding, by shielding the hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Nitrophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity or toxicity of chemicals based on their molecular structures. mdpi.comresearchgate.net For halogenated and nitrophenol derivatives, QSAR studies often employ a range of molecular descriptors to quantify the key physicochemical properties that govern their activity.

Analysis of chloro- and nitrophenols has shown that their toxicity can be related to parameters like lipophilicity (log K_ow_) and acidity (pKa). osti.gov For instance, a QSAR study on the uncoupling and inhibitory properties of chlorinated monophenols on plant mitochondria found that steric and electronic parameters were crucial in explaining their activity. nih.gov The inhibitory properties correlated well with a steric parameter, while the uncoupling activity was related to a combination of steric and electronic parameters. nih.gov

For a molecule like 4-Chloro-2-isopropyl-3-nitro-phenol, a robust QSAR model would likely need to incorporate descriptors representing:

Lipophilicity: Often described by the logarithm of the octanol-water partition coefficient (logP or log K_ow_), which influences the compound's ability to cross biological membranes. Chloronitrophenols are generally more hydrophobic than their parent 2-chlorophenol. nih.govresearchgate.net

Electronic Properties: Parameters such as the Hammett constant (σ) for each substituent, dipole moment, and quantum chemical descriptors (e.g., HOMO and LUMO energies) are used to model the electronic influence on reactivity and interaction with biological targets.

Steric Properties: Descriptors like molar refractivity (MR), sterimol parameters, or topological indices are used to quantify the size and shape of the molecule and its substituents, which is particularly important given the bulky isopropyl group.

The development of QSAR models for such compounds can aid in the rapid screening for potential biological activities and in understanding the mechanistic basis of their actions, reducing the need for extensive experimental testing. mdpi.com

Emerging Research Directions and Future Perspectives in Halogenated Nitrophenol Research

Development of Novel Catalytic Systems for Sustainable Synthesis of Substituted Phenols

The synthesis of highly substituted phenols, such as 4-Chloro-2-isopropyl-3-nitro-phenol, traditionally involves multi-step processes that can be inefficient and generate significant waste. Modern research is focused on developing novel catalytic systems that offer more sustainable and efficient routes.

A key area of development is the regioselective C–H bond functionalization of free phenols. researchgate.netnih.gov This approach allows for the direct introduction of functional groups onto the phenol (B47542) ring, increasing molecular complexity efficiently. researchgate.net Metal-catalyzed reactions, using elements like palladium, copper, and cobalt, have shown tremendous promise in directing substitution to specific positions on the aromatic ring. nih.gov For instance, cobalt(II)[salen]-catalyzed aerobic oxidative cross-coupling has been used to synthesize non-symmetrical biphenols under mild conditions. nih.gov Another innovative strategy involves a one-step conversion of hydroxypyrones and nitroalkenes to create phenols with complete regiochemical control, accommodating a wide range of substituents. oregonstate.edu

Furthermore, electrochemical and photochemical methods are gaining traction as powerful tools for C–H bond functionalization, often proceeding without the need for metal catalysts or chemical oxidants. nih.gov These methods offer greener alternatives for synthesizing complex phenolic structures. The development of organocatalysis, such as using citric acid for the ipso-hydroxylation of arylboronic acids, also represents a move towards more sustainable synthetic protocols. bohrium.com

Future research will likely focus on expanding the scope of these catalytic systems to accommodate a wider variety of functional groups and achieve even greater control over regioselectivity, paving the way for the efficient and environmentally benign synthesis of complex molecules like this compound.

Table 1: Examples of Modern Catalytic Strategies for Phenol Synthesis

| Catalytic Strategy | Catalyst/Reagent Example | Type of Transformation | Reference |

|---|---|---|---|

| C-H Bond Functionalization | Palladium (Pd) complexes | Directs ortho-acylation or other substitutions. | oregonstate.edu |

| Oxidative Coupling | Cobalt(II)[salen] | Creates non-symmetric biphenols from phenols and naphthols. | nih.gov |

| Annulation Reactions | Copper (Cu) catalysts | Forms heterocyclic structures, such as benzofurans. | researchgate.net |

| Electrochemical Synthesis | Boron-doped diamond (BDD) electrodes | Dehydrogenative coupling of substituted phenols. | nih.gov |

| Organocatalysis | Citric Acid | ipso-hydroxylation of arylboronic acids to phenols. | bohrium.com |

Advancements in Bioremediation Technologies for Recalcitrant Phenolic Pollutants

Halogenated nitrophenols are often recalcitrant pollutants, persisting in the environment due to their stability and toxicity. researchgate.net Bioremediation, which uses microorganisms to degrade contaminants, is a promising, cost-effective, and environmentally friendly approach to address this pollution. acs.orgnih.gov

Significant advancements are being made in identifying and engineering microbes capable of degrading these complex compounds. Bacteria, in particular, have evolved diverse strategies to remove the nitro group and break down the aromatic ring. researchgate.net Two primary degradation pathways for nitrophenols have been identified: one involves the initial removal of the nitro group to form hydroquinone (B1673460), while an alternative pathway proceeds via 1,2,4-benzenetriol (B23740). nih.gov For example, a strain of Rhodococcus sp. was found to degrade p-nitrophenol through the 1,2,4-benzenetriol pathway, utilizing a two-component monooxygenase with broad substrate specificity that can also act on halogenated phenols. nih.gov

Future bioremediation technologies are moving beyond the use of single microbial strains. The development of microbial consortia, where different species work together to achieve complete degradation, is a key research area. nih.gov Other innovative approaches include:

Immobilized Cell Technology : Encapsulating microbial cells in a matrix can enhance their stability and efficiency in bioreactors. researchgate.net

Bioelectrochemical Systems : These systems combine microbial metabolism with electrochemical processes to enhance the degradation of pollutants like p-nitrophenol. acs.orgnih.gov

Nanotechnology : The use of nanoparticles can potentially improve the solubility and bioavailability of pollutants, making them more accessible to microbial degradation. researchgate.netiipseries.org

These advancements aim to develop robust and practical bioremediation strategies for cleaning up environments contaminated with recalcitrant phenolic compounds. researchgate.net

Table 2: Microbial Genera Involved in Nitrophenol Biodegradation

| Microbial Genus | Degradation Pathway Intermediate | Key Enzyme Type | Reference |

|---|---|---|---|

| Rhodococcus | 1,2,4-Benzenetriol | Two-component Monooxygenase | nih.gov |

| Arthrobacter | 1,2,4-Benzenetriol | Monooxygenase | nih.gov |

| Pseudomonas | Hydroquinone / Catechol | Monooxygenase / Dioxygenase | nih.govnih.gov |

| Moraxella | Hydroquinone | Monooxygenase | nih.gov |

Integration of Multi-Omics Approaches in Microbial Degradation Studies of Nitrophenols

To fully harness the potential of bioremediation, a deep understanding of the underlying microbial processes is essential. The integration of multi-omics approaches—genomics, proteomics, transcriptomics, and metabolomics—is revolutionizing the study of microbial degradation of nitrophenols. researchgate.net These technologies provide a holistic view of how microorganisms respond to and metabolize pollutants.

Genomic and proteomic analyses of a Rhodococcus strain, for instance, revealed the specific enzymes involved in its p-nitrophenol degradation pathway. nih.gov Metagenomic analysis of bioelectrochemical systems has been used to identify the key microbial players and the functional genes responsible for the degradation of p-nitrophenol and p-aminophenol. nih.gov Such studies have identified a range of enzymes, including monooxygenases and dioxygenases, that are crucial for breaking down these aromatic compounds. nih.gov

Multi-omics approaches offer several advantages:

Discovery of Novel Pathways : They can uncover previously unknown metabolic pathways and enzymes. frontiersin.org

Optimization of Bioremediation : By understanding the genetic and metabolic responses of microbes, conditions can be optimized to enhance degradation rates.

Identification of Bio-indicators : They can help identify specific genes or proteins that can be used as markers for bioremediation activity.

Future research will focus on more dynamic and integrative analyses. For example, combining genomic data on potential metabolic pathways with metabolomics data that confirms the production of specific intermediates allows for a more accurate characterization of bacterial metabolism. frontiersin.org This integrated approach is crucial for moving from laboratory studies to effective, large-scale bioremediation applications for compounds like this compound. researchgate.net

Progress in Theoretical Chemistry and Computational Methods for Predicting Phenolic Reactivity and Fate

Theoretical chemistry and computational methods are increasingly powerful tools for predicting the properties, reactivity, and environmental fate of phenolic compounds. nih.govmdpi.com These methods can significantly reduce the need for costly and time-consuming experiments by providing insights at the molecular level. nih.gov

For nitrophenols, quantum chemical calculations have been employed to study their photochemistry, a key factor in their environmental transformation. acs.orgacs.orgrsc.org These studies investigate how molecules like o-nitrophenol absorb light and undergo reactions, such as the formation of nitrous acid (HONO) in the atmosphere. acs.orgrsc.orguottawa.ca Computational models can calculate properties like bond dissociation enthalpies (BDEs) and ionization potentials, which are critical for predicting the antioxidant activity and reactivity of phenols with free radicals. acs.org

Recent progress has focused on developing more accurate and efficient computational models:

Density Functional Theory (DFT) : This has become the method of choice for studying phenolic compounds, providing reliable data on molecular geometries and electronic properties. nih.govacs.org

Machine Learning (ML) : ML models are being developed to predict chemical reactivity based on molecular structure. nih.govchemrxiv.org These models can be trained on large datasets of known reactions to predict the outcomes for new compounds, offering a rapid screening tool. nih.gov

Reaction Pathway Prediction : Algorithms are being designed to predict the degradation pathways of complex molecules in biological systems, such as the metabolism of phenolic compounds by the gut microbiota. nih.govnih.gov

These computational tools are invaluable for assessing the potential environmental impact and persistence of new or understudied chemicals like this compound. By predicting reactivity and degradation pathways, these methods can guide the design of safer chemicals and more effective remediation strategies. mdpi.comcam.ac.uk

Table 3: Applications of Computational Methods in Phenolic Compound Research

| Computational Method | Application | Predicted Property / Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Antioxidant Activity Prediction | O-H Bond Dissociation Enthalpy (BDE) | acs.org |

| Quantum Chemical Calculations | Atmospheric Chemistry | Photolysis pathways, HONO formation | acs.orgrsc.org |

| Ab Initio Methods | Reactivity with Formaldehyde | Correlation of atomic charge with reaction rates | usda.govresearchgate.net |

| Machine Learning (FP-Stack models) | Covalent Compound Reactivity | Intrinsic reactivity with biological targets | nih.gov |

| Molecular Dynamics (MD) | Corrosion Inhibition | Adsorption energy on metal surfaces | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-isopropyl-3-nitro-phenol, and how can experimental design improve yield?

- Methodological Answer : Use stepwise nitration and halogenation protocols, leveraging factorial design (e.g., varying temperature, reagent ratios) to optimize reaction conditions. Statistical methods like Design of Experiments (DoE) minimize trial runs while maximizing data quality . For nitro-phenol derivatives, monitor intermediates via HPLC or GC/MS to ensure regioselectivity .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Solubility : Measure in water and organic solvents using gravimetric methods (e.g., saturation point determination at 20°C) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Structural Confirmation : Use FT-IR for functional group analysis and NMR (¹H/¹³C) to verify substitution patterns .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer : Employ GC/MS-SIM with derivatization (e.g., ethylation) to enhance sensitivity for chlorinated phenols. Internal standards like deuterated analogs improve quantification accuracy .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and reaction pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to model nitro-group reduction or chloro-displacement reactions. Pair computational results with experimental validation (e.g., kinetic studies) to refine transition-state barriers .

Q. What strategies resolve contradictory data in environmental degradation studies of nitro-phenols?

- Methodological Answer : Apply multivariate analysis to distinguish photolytic vs. microbial degradation pathways. For example, compare half-lives under UV light (λ = 254 nm) vs. soil microbiota incubations, using LC-MS/MS to track intermediate metabolites .

Q. How does isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3) to trace reaction mechanisms via kinetic isotope effects (KIE). MS/MS fragmentation patterns differentiate labeled vs. unlabeled species .

Q. What experimental frameworks assess the compound’s interactions with indoor surfaces or environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.